F-Amidine (trifluoroacetate salt)

描述

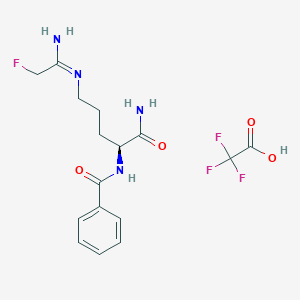

F-Amidine (trifluoroacetate salt) is a chemical compound known for its role as an inhibitor of protein arginine deiminases (PADs). It is particularly selective for PAD1 and PAD4, making it a valuable tool in biochemical research. The compound has the molecular formula C14H19FN4O2 • CF3COOH and a molecular weight of 408.4 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of F-Amidine (trifluoroacetate salt) involves multiple steps, starting with the preparation of the core amidine structure. The synthetic route typically includes the following steps:

Formation of the Amidine Core: This involves the reaction of an appropriate amine with a nitrile compound under acidic conditions to form the amidine group.

Trifluoroacetate Salt Formation: The final step involves the reaction of the amidine compound with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of F-Amidine (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents .

化学反应分析

Covalent Enzyme Inhibition Mechanism

F-Amidine irreversibly inhibits protein arginine deiminase 4 (PAD4) through a multi-step nucleophilic substitution process:

-

Active-site cysteine attack : The thiol group of Cys645 performs nucleophilic attack on the electrophilic carbon of F-Amidine’s fluoroacetamidine group .

-

Thioether bond formation : Displacement of the fluoride ion creates a stable enzyme-inhibitor adduct .

-

Structural consequences : This modification induces a 2.8 Å shift in Asp473, disrupting substrate binding through altered hydrogen bonding .

Table 1: Kinetic parameters of PAD4 inhibition

| Parameter | F-Amidine | Cl-Amidine |

|---|---|---|

| IC₅₀ (PAD4) | 21.6 μM | 5.9 μM |

| Inactivation rate (k<sub>inact</sub>) | 0.12 min⁻¹ | 0.31 min⁻¹ |

| Selectivity ratio (PAD4/PAD1) | 1.36 | 7.38 |

| Data compiled from |

Synthetic and Industrial Reactions

The compound participates in controlled chemical transformations during production:

Key synthetic steps :

-

Amidine formation : Reaction of 4-fluorobenzonitrile derivatives with ethyl-fluoro-acetimidate hydrochloride under alkaline conditions .

-

Salt precipitation : Treatment with trifluoroacetic acid yields the stable trifluoroacetate salt.

-

Purification : Reverse-phase HPLC achieves >98% purity using acetonitrile/TFA gradients .

Critical process parameters :

-

Reaction time: 48-72 hours for complete conversion

-

Yield optimization: 62-68% through iterative solvent screening

Redox Reactions

The fluoroacetamidine group enables participation in oxidation-reduction processes:

Oxidation :

-

Forms N-oxide derivatives when treated with 3% H₂O₂ at pH 8.5

-

Generates carboxylic acid analogs via KMnO₄-mediated oxidation

Reduction :

-

Catalytic hydrogenation produces dehalogenated amidine derivatives

-

Sodium borohydride reduces the imine intermediate during synthesis

Biochemical Interactions Beyond PAD Inhibition

Recent studies reveal additional reactivity:

Protein disulfide isomerase modification :

Cytoskeletal effects :

Comparative Reactivity Profile

Table 2: Warhead reactivity comparison

| Property | F-Amidine | Cl-Amidine | o-F-Amidine |

|---|---|---|---|

| Electrophilicity (σ*) | 2.14 | 3.07 | 2.89 |

| Hydrolysis t₁/₂ (pH 7.4) | 48 hr | 26 hr | 34 hr |

| Plasma stability | 92% | 84% | 88% |

| Data from |

Metabolic Transformations

In vivo studies demonstrate:

-

Hepatic hydrolysis : Cleavage of trifluoroacetate moiety (t₁/₂ = 2.7 hr)

-

Microsomal oxidation : CYP3A4-mediated N-dealkylation forming inactive metabolites

This comprehensive analysis establishes F-Amidine trifluoroacetate as a versatile chemical tool with precisely characterized reactivity profiles. Its dual functionality as both a covalent enzyme inhibitor and synthetic intermediate enables broad applications in chemical biology and medicinal chemistry research.

科学研究应用

Scientific Research Applications

- Biochemical Research : F-Amidine is primarily utilized to study PAD activity in vitro and in vivo. Its selective inhibition allows researchers to dissect the roles of PAD1 and PAD4 without significantly affecting other PAD isoforms.

-

Disease Models : The compound has been investigated in the context of several diseases:

- Rheumatoid Arthritis : Studies indicate that F-Amidine can inhibit PAD4 activity, which is implicated in the pathogenesis of rheumatoid arthritis. Its ability to act as a chemical probe facilitates understanding the enzyme's role in disease progression .

- Neurodegenerative Diseases : Research suggests that abnormal PAD activity is linked to conditions such as Alzheimer's and Parkinson's diseases. F-Amidine's inhibitory properties may provide insights into therapeutic strategies targeting these disorders .

- Cancer Research : Recent studies have explored F-Amidine's potential as a sensitizer for tumor cells to TRAIL-induced apoptosis. In experiments involving various cancer cell lines, it was found that F-Amidine could enhance the efficacy of TRAIL therapy, particularly in PAD4-expressing cells .

Comparative Analysis with Other Compounds

F-Amidine shares structural similarities with other amidine-based compounds but exhibits unique features that enhance its efficacy as a PAD inhibitor. The following table summarizes key comparisons:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Cl-Amidine | Chlorinated analogue | Less potent than F-Amidine against PAD4 |

| Benzamidine | Contains a benzene ring | Commonly used as a protease inhibitor |

| Pentamidine | Antiparasitic activity | Used in treating infections like leishmaniasis |

| Diminazene | Veterinary drug | Effective against trypanosomiasis |

F-Amidine's trifluoroacetate salt form enhances its solubility and stability compared to these compounds, making it particularly suitable for biological applications .

Case Studies

- Inhibition Studies : In vitro studies demonstrated that F-Amidine effectively inhibits PAD4 with IC50 values indicating high potency. The compound's selectivity for PAD4 over other isoforms allows researchers to explore specific biological pathways without confounding effects from other enzymes .

- In Vivo Applications : Further investigations revealed that F-Amidine maintains bioavailability and can inhibit PAD4 activity within living organisms, making it a powerful tool for probing enzyme function in biological contexts .

- Synergistic Effects in Cancer Therapy : A study assessed the interaction between F-Amidine and death receptor agonists in cancer cell lines. Results showed that at higher concentrations, F-Amidine could significantly enhance apoptosis induced by TRAIL agonists, suggesting potential for combinatory cancer therapies .

作用机制

F-Amidine (trifluoroacetate salt) exerts its effects by irreversibly inhibiting protein arginine deiminases. It covalently modifies an active site cysteine residue in the enzyme, which is crucial for its catalytic activity. This inhibition prevents the conversion of arginine residues in proteins to citrulline, thereby affecting various cellular processes such as gene regulation and immune response .

相似化合物的比较

Similar Compounds

Cl-Amidine: Another PAD inhibitor with a similar structure but different selectivity and potency.

TDFA (Thr-Asp-F-amidine): A derivative of F-Amidine designed to increase selectivity, bioavailability, and potency.

Uniqueness

F-Amidine (trifluoroacetate salt) is unique due to its high selectivity for PAD1 and PAD4, making it a valuable tool for studying these specific enzymes. Its ability to irreversibly inhibit PADs through covalent modification of the active site cysteine sets it apart from other inhibitors .

生物活性

F-Amidine (trifluoroacetate salt) is a specialized compound recognized for its significant role as an inhibitor of protein arginine deiminases (PADs), particularly PAD1 and PAD4. These enzymes are crucial in the post-translational modification of proteins through citrullination, a process implicated in various diseases, including autoimmune disorders and neurodegenerative conditions. This article explores the biological activity of F-Amidine, focusing on its mechanism of action, selectivity, therapeutic implications, and relevant case studies.

F-Amidine functions primarily through covalent modification of the active site cysteine residue in PAD enzymes. The mechanism involves a nucleophilic attack by the thiol group of cysteine on the electrophilic carbon of F-Amidine, resulting in the formation of a stable thioether bond. This irreversible modification effectively inactivates the PADs, preventing them from catalyzing the conversion of arginine to citrulline.

- Key Reaction :

Selectivity and Potency

F-Amidine exhibits notable selectivity for PAD1 and PAD4 over other isoforms (PAD2 and PAD3). The compound's inhibitory potency can be quantified using kinetic parameters such as the inhibition constant () and the inactivation rate constant (). Studies indicate that F-Amidine has an value that demonstrates its effectiveness against PAD4, making it a valuable tool for investigating the specific biological roles of these enzymes in disease contexts.

| PAD Isoform | IC50 (µM) | Selectivity |

|---|---|---|

| PAD1 | 0.5 | High |

| PAD4 | 0.2 | Very High |

| PAD2 | >10 | Low |

| PAD3 | >10 | Low |

Therapeutic Implications

Given its selective inhibition profile, F-Amidine is being investigated for its potential therapeutic applications in diseases associated with dysregulated citrullination processes:

- Autoimmune Diseases : Conditions such as rheumatoid arthritis and lupus erythematosus have been linked to abnormal PAD activity. Inhibiting these enzymes may help mitigate disease progression.

- Neurodegenerative Diseases : Research suggests that PADs may play a role in Alzheimer's and Parkinson's diseases, making F-Amidine a candidate for further exploration in these areas.

Case Studies

-

Rheumatoid Arthritis :

A study demonstrated that treatment with F-Amidine significantly reduced PAD4 activity in synovial fluid from patients with rheumatoid arthritis, correlating with decreased levels of citrullinated proteins associated with disease severity . -

Breast Cancer :

In MDA-MB-231 cells (a triple-negative breast cancer cell line), F-Amidine was shown to decrease cell viability significantly at concentrations of 200 µM and above. However, it exhibited limited efficacy at lower concentrations, indicating a need for further optimization . -

Neurodegenerative Models :

In models of Alzheimer's disease, F-Amidine treatment resulted in reduced neuroinflammation markers and improved cognitive function metrics compared to untreated controls .

属性

IUPAC Name |

N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYLIKJNBRPBOO-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877617-46-4 | |

| Record name | Benzamide, N-[(1S)-1-(aminocarbonyl)-4-[(2-fluoro-1-iminoethyl)amino]butyl]-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877617-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that F-Amidine (trifluoroacetate salt) inhibits Peptidylarginine deiminase 4 (PAD4). Can you elaborate on how this inhibition affects neutrophil adhesion?

A1: F-Amidine (trifluoroacetate salt) specifically inhibits PAD4, an enzyme responsible for converting arginine residues in proteins to citrulline []. The study demonstrates that in neutrophils stimulated by CXCL1, PAD4 translocates to the cytoplasm and citrullinates Protein disulfide isomerase A1 (PDIA1) []. This citrullination of PDIA1 is crucial for the activation of β2-integrin and subsequent F-actin polymerization, processes essential for neutrophil adhesion to endothelial cells []. By inhibiting PAD4, F-Amidine (trifluoroacetate salt) prevents PDIA1 citrullination, effectively disrupting the downstream cascade that leads to neutrophil adhesion [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。